4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid
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Overview
Description
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylaminocarbonyl group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid typically involves the reaction of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid with 2-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst
Major Products Formed:
Oxidation: Formation of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-carboxybenzoic acid.
Reduction: Formation of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used
Scientific Research Applications
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 4-(Dimethylcarbamoyl)phenylboronic acid
- 4-(Methanesulfonyl)phenylboronic acid
- 4-(Diethylamino)phenylboronic acid
Comparison: 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid is unique due to the presence of both a dimethylaminocarbonyl group and a hydroxybenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
4-[4-(dimethylcarbamoyl)phenyl]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-17(2)15(19)11-5-3-10(4-6-11)12-7-8-13(16(20)21)14(18)9-12/h3-9,18H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXIPQQUJZVXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691336 |
Source
|
Record name | 4'-(Dimethylcarbamoyl)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262002-56-1 |
Source
|
Record name | 4'-(Dimethylcarbamoyl)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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